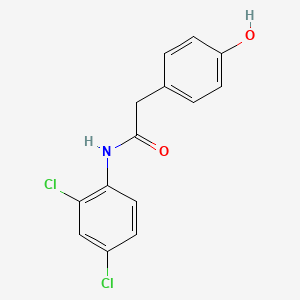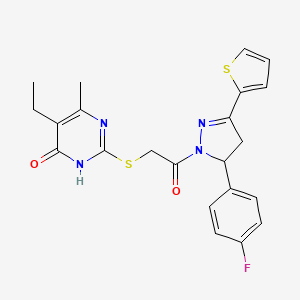
(5-(tert-Butyl)isoxazol-3-yl)methanol
Overview
Description
(5-(tert-Butyl)isoxazol-3-yl)methanol: is an organic compound that features an isoxazole ring substituted with a tert-butyl group at the 5-position and a methanol group at the 3-position
Mechanism of Action
Target of Action
The primary target of (5-(tert-Butyl)isoxazol-3-yl)methanol is the FMS-like tyrosine kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components .
Mode of Action
This compound interacts with its target FLT3 by inhibiting the phosphorylation of FLT3 . This inhibition disrupts the signal transduction pathways that are essential for the proliferation and survival of certain types of cancer cells, particularly acute myeloid leukemia (AML) cells .
Biochemical Pathways
The inhibition of FLT3 leads to the disruption of several downstream signaling pathways. These include the PI3K/AKT pathway, the RAS/MAPK pathway, and the JAK/STAT pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, this compound can disrupt these pathways, leading to the inhibition of cancer cell growth .
Pharmacokinetics
The compound has been reported to have acceptable aqueous solubility and a desirable pharmacokinetic profile . .
Result of Action
The result of the action of this compound is the induction of apoptosis in a concentration-dependent manner . In vivo antitumor studies showed that this compound led to complete tumor regression in the MV4-11 xenograft model at a dose of 60 mg/kg/d without observable body weight loss .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butyl)isoxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(tert-Butyl)isoxazol-3-yl)methanol can undergo oxidation reactions, where the methanol group is converted to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur at the isoxazole ring, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of new functional groups onto the isoxazole ring.
Scientific Research Applications
Chemistry: (5-(tert-Butyl)isoxazol-3-yl)methanol is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure makes it valuable in the development of new chemical compounds .
Biology: In biological research, this compound can be used to study the effects of isoxazole derivatives on various biological systems. It may serve as a precursor for the synthesis of biologically active molecules .
Medicine: The isoxazole ring is a common motif in many drugs, and this compound could be used to create new therapeutic agents .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes .
Comparison with Similar Compounds
- (5-tert-Butyl-isoxazol-3-yl)-cyclopropyl-methanol
- (5-tert-Butyl-isoxazol-3-yl)-cyclopentyl-methanol
- (5-tert-Butyl-isoxazol-3-yl)-cyclobutyl-methanol
Comparison: Compared to these similar compounds, (5-(tert-Butyl)isoxazol-3-yl)methanol is unique due to the presence of the methanol group, which imparts different chemical and physical properties. The methanol group can participate in hydrogen bonding and other interactions, making this compound distinct in its reactivity and applications .
Properties
IUPAC Name |
(5-tert-butyl-1,2-oxazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)9-11-7/h4,10H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWDREDIDBZTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
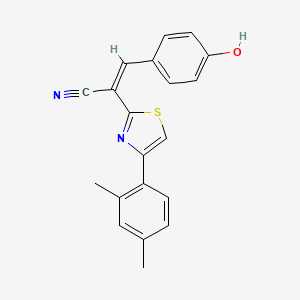
![8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline](/img/structure/B2451249.png)
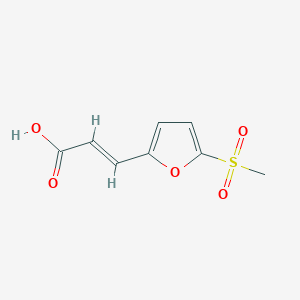



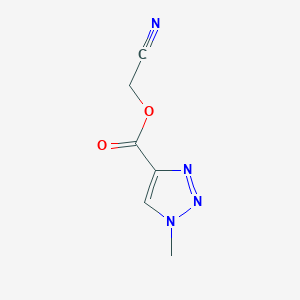
![2lambda6-Thia-1-azaspiro[bicyclo[3.1.0]hexane-3,1'-cyclopropane]-2,2-dione](/img/structure/B2451260.png)
![4-ethoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2451261.png)
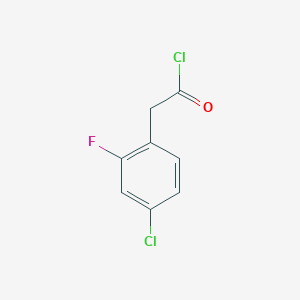
![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2451267.png)
![2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2451268.png)
